6-Ethoxy-2,2-dimethyl-2H-chromene

Lipophilicity Drug design ADME

6-Ethoxy-2,2-dimethyl-2H-chromene (CAS 180341-24-6) is a synthetic mono‑O‑alkyl derivative of the 2,2‑dimethyl‑2H‑chromene (2,2‑dimethyl‑1‑benzopyran) scaffold, bearing a single ethoxy substituent at the 6‑position on the benzopyran ring system. The compound has the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g·mol⁻¹, placing it structurally between the natural insect hormone antagonists Precocene I (7‑methoxy‑2,2‑dimethyl‑2H‑chromene) and Precocene II (6,7‑dimethoxy‑2,2‑dimethyl‑2H‑chromene).

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 180341-24-6
Cat. No. B071096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-2,2-dimethyl-2H-chromene
CAS180341-24-6
Synonyms2H-1-Benzopyran,6-ethoxy-2,2-dimethyl-(9CI)
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)OC(C=C2)(C)C
InChIInChI=1S/C13H16O2/c1-4-14-11-5-6-12-10(9-11)7-8-13(2,3)15-12/h5-9H,4H2,1-3H3
InChIKeyPLJITTVKPAGWES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-2,2-dimethyl-2H-chromene (CAS 180341-24-6): Chemical Identity, Chromene-Class Position, and Procurement-Relevant Baseline


6-Ethoxy-2,2-dimethyl-2H-chromene (CAS 180341-24-6) is a synthetic mono‑O‑alkyl derivative of the 2,2‑dimethyl‑2H‑chromene (2,2‑dimethyl‑1‑benzopyran) scaffold, bearing a single ethoxy substituent at the 6‑position on the benzopyran ring system . The compound has the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g·mol⁻¹, placing it structurally between the natural insect hormone antagonists Precocene I (7‑methoxy‑2,2‑dimethyl‑2H‑chromene) and Precocene II (6,7‑dimethoxy‑2,2‑dimethyl‑2H‑chromene) . The 6‑ethoxy substitution pattern distinguishes it from the more extensively studied Precocene III (7‑ethoxy‑6‑methoxy‑2,2‑dimethyl‑2H‑chromene), which contains both methoxy and ethoxy groups . A thorough review of the current academic literature reveals a scarcity of studies focused specifically on this mono‑ethoxy regioisomer, with most published biological data derived from class‑level chromene investigations rather than compound‑specific assays .

Why Generic Substitution of 6-Ethoxy-2,2-dimethyl-2H-chromene with Other Chromene Regioisomers Introduces Uncontrolled Scientific Risk


Generic interchange of 2,2‑dimethyl‑2H‑chromene derivatives is not scientifically justifiable because even minor positional shifts in the alkoxy substitution pattern can fundamentally alter lipophilicity, metabolic stability, and target engagement. The antifungal literature demonstrates that Precocene II (6,7‑dimethoxy) and its regioisomer 7a (a different alkoxy arrangement) exhibit markedly different EC₅₀ values against the same fungal strains—for example, EC₅₀ of 106.8 µg·mL⁻¹ versus 97.18 µg·mL⁻¹ against Aspergillus niger, and 4.94 µg·mL⁻¹ versus 35.30 µg·mL⁻¹ against Rhizoctonia solani—a difference of up to 7‑fold driven solely by regioisomerism . In the HIF‑1 inhibitory series, the substitution pattern on the chromene 6‑position directly governs transcriptional inhibition potency, with the 3,4‑dimethoxybenzenesulfonyl group at this position conferring the strongest activity among five arylsulfonyl variants tested . Furthermore, Precocene I (7‑methoxy) is nontoxic against Pyricularia oryzae, whereas Precocene II (6,7‑dimethoxy) shows measurable antifungal activity in the same assay, underscoring that alkoxy position determines bioactivity . These class‑level observations warn that 6‑ethoxy‑2,2‑dimethyl‑2H‑chromene cannot be assumed equipotent to its 7‑methoxy, 6,7‑dimethoxy, or 7‑ethoxy‑6‑methoxy analogs without direct experimental confirmation, and procurement decisions that treat chromene derivatives as interchangeable risk introducing uncontrolled variability into downstream experiments.

Quantitative Comparative Evidence for 6-Ethoxy-2,2-dimethyl-2H-chromene in Scientific Procurement: Head‑to‑Head and Cross‑Study Data Against Closest Analogs


6‑Ethoxy vs. 6‑Methoxy and 6,7‑Dimethoxy Regioisomers: Predicted Lipophilicity-Driven Differentiation

Lipophilicity is a critical determinant of membrane permeability, protein binding, and metabolic clearance. The 6‑ethoxy substituent on the 2,2‑dimethyl‑2H‑chromene scaffold is predicted to increase logP relative to the 6‑methoxy analog (6‑methoxy‑2,2‑dimethyl‑2H‑chromene; CAS 22927‑97‑5) and to alter logP differently than the 6,7‑dimethoxy analog (Precocene II; CAS 644‑06‑4). These predictions are based on established fragment‑based calculation methods (e.g., XLogP3, ACD/Labs) applied to the known molecular structures, although experimental logP values for the target compound have not been published . The calculated logP difference between ethoxy and methoxy at the 6‑position is approximately +0.5 to +0.7 log units, representing a 3‑ to 5‑fold increase in octanol/water partition coefficient .

Lipophilicity Drug design ADME

6‑Ethoxy Substitution on the Chromene Scaffold: Predicted Metabolic Stability Differentiation from 6‑Methoxy and 6,7‑Dimethoxy Analogs

The ethoxy group at the 6‑position is expected to undergo O‑dealkylation by cytochrome P450 enzymes at a rate distinct from that of the 6‑methoxy group, due to the larger alkyl chain sterically hindering access to the active site or altering the preferred site of oxidation. In chromene SAR studies, the nature of the alkoxy substituent (methoxy vs. ethoxy vs. isopropoxy) has been shown to modulate biological half‑life and clearance in insect and mammalian systems . While direct metabolic stability data for the target compound are absent from the published literature, class‑level evidence from the Precocene series demonstrates that 7‑ethoxy‑6‑methoxy‑2,2‑dimethyl‑chromene (Precocene III; ethoxy‑precocene) exhibits distinct metabolic inactivation profiles compared to Precocene I (7‑methoxy) in Tenebrio molitor corpora allata assays, with the ethoxy‑containing analog showing resistance to rapid metabolic degradation in certain insect species .

Metabolic stability Cytochrome P450 Oxidative metabolism

Antifungal Activity Comparison: 6‑Ethoxy‑2,2‑dimethyl‑2H‑chromene vs. Precocene II and Precocene III Regioisomers

In the comprehensive 2022 study by El‑Beltagi et al., the antifungal activities of mono‑ and di‑O‑alkyl‑2,2‑dimethyl‑2H‑chromenes, including Precocene I, II, and III, were evaluated against Aspergillus niger and Rhizoctonia solani using the poison food technique . Precocene II (6,7‑dimethoxy) exhibited EC₅₀ values of 106.8 µg·mL⁻¹ (A. niger) and 4.94 µg·mL⁻¹ (R. solani). Its regioisomer 7a (differing only in alkoxy substitution position) showed EC₅₀ values of 97.18 µg·mL⁻¹ and 35.30 µg·mL⁻¹ against the same strains, representing a 7.1‑fold difference in potency against R. solani attributable solely to regioisomerism. The mono‑ethoxy analog 6‑ethoxy‑2,2‑dimethyl‑2H‑chromene was not directly tested in this panel, but the data establish that regioisomeric chromenes within the same chemical series exhibit quantitatively distinct antifungal potencies that cannot be predicted from scaffold alone . The SAR trend indicates that the spatial arrangement of alkoxy groups on the chromene ring is a primary driver of fungitoxic activity, and a 6‑mono‑ethoxy substitution pattern is expected to produce antifungal EC₅₀ values distinct from both the 6,7‑dimethoxy and 7‑ethoxy‑6‑methoxy patterns .

Antifungal Agricultural fungicide Precocene

HIF‑1 Pathway Inhibition: Structural Requirement for 6‑Position Substitution on the 2,2‑Dimethyl‑2H‑chromene Scaffold

Mun et al. (2012) established a structure–activity relationship (SAR) for 2,2‑dimethyl‑2H‑chromene‑based arylsulfonamide inhibitors of the HIF‑1 pathway, a validated target in tumor hypoxia . The lead compound, 3,4‑dimethoxy‑N‑[(2,2‑dimethyl‑2H‑chromen‑6‑yl)methyl]‑N‑phenylbenzenesulfonamide, retains the 2,2‑dimethyl‑2H‑chromene core with a methylene linker at the 6‑position, and the SAR study of 15 lipophilic analogs demonstrated that modifications at the chromene 6‑position profoundly affect HIF‑1 transcriptional inhibition . Among five arylsulfonyl groups tested, the 3,4‑dimethoxybenzenesulfonyl group showed the strongest inhibition, and the presence of propan‑2‑amine in region 2 conferred the strongest inhibitory effect . The parent scaffold with a free hydroxyl or alkoxy at the 6‑position (such as 6‑ethoxy‑2,2‑dimethyl‑2H‑chromene) is a key synthetic intermediate for installing the methylene‑arylsulfonamide pharmacophore, and the choice of 6‑alkoxy group governs the physicochemical properties (solubility, logP) of the intermediate prior to further derivatization . The lead compound exhibited poor aqueous solubility (<15 µg·mL⁻¹ at pH 7.4), necessitating formulation development, and the authors explicitly note that the chemotype requires further optimization of function and pharmacology .

HIF-1 inhibitor Cancer therapeutics Structure-activity relationship

Pesticidal Chromene SAR: 6‑Ethoxy Substitution as a Determinant of Insect Juvenile Hormone Antagonism Potency

The pesticidal chromene patent literature (US 4,716,238 and US 4,866,089) explicitly identifies 6‑ethoxy‑ and 6‑methoxy‑7‑ethoxy‑2,2‑dimethyl‑2H‑chromenes as analogs of the natural Precocenes with insecticidal activity . In comparative studies of Precocene analogs on Locusta migratoria migratorioides, the 5,7‑dimethoxy‑2,2‑dimethylchromene analog was the only active compound among several tested, with its ED₅₀ and LD₅₀ measured and compared to Precocene I and II, demonstrating that specific alkoxy substitution patterns are required for juvenile hormone antagonism . The Precocene III analog (7‑ethoxy‑6‑methoxy‑2,2‑dimethylchromene; ethoxyprecocene) has been extensively studied as a synthetic anti‑juvenile hormone agent and shows species‑dependent activity: it induces precocious metamorphosis in Myzus persicae (green peach aphid) and Acyrthosiphon pisum (pea aphid) at doses of 5 µg per adult , while Tenebrio molitor (mealworm beetle) is insensitive to the same compound . The 6‑mono‑ethoxy analog (6‑ethoxy‑2,2‑dimethyl‑2H‑chromene) represents a structurally simplified probe to dissect the contribution of the single 6‑ethoxy group to insecticidal activity without the confounding effect of the 7‑methoxy group present in Precocene III .

Insecticide Juvenile hormone antagonist Precocene analog

Optimal Procurement and Application Scenarios for 6-Ethoxy-2,2-dimethyl-2H-chromene Based on Quantitative Differentiation Evidence


Agrochemical Lead Optimization: Chromene-Based Insect Growth Regulator Discovery Requiring Mono‑Ethoxy Probes

Agrochemical research groups developing next‑generation insect growth regulators (IGRs) targeting the juvenile hormone biosynthesis pathway should procure 6‑ethoxy‑2,2‑dimethyl‑2H‑chromene as a structurally definitive mono‑alkoxy probe. Published SAR data on Precocene analogs demonstrate that the number and position of alkoxy substituents on the chromene scaffold directly determine insect species specificity and potency . Unlike the commercially prevalent Precocene III (7‑ethoxy‑6‑methoxy), this compound contains only a single 6‑ethoxy group, enabling unambiguous structure–activity relationship studies at the 6‑position without confounding from the 7‑methoxy substituent. The compound is suitable as a synthetic intermediate for installing additional functionality at the 7‑position via electrophilic substitution or cross‑coupling, and its distinct lipophilicity (predicted clogP ~3.2–3.5) relative to the 6‑methoxy analog (predicted clogP ~2.5–2.8) provides a tool for investigating the role of hydrophobicity in cuticular penetration of contact insecticides .

Anticancer Drug Discovery: HIF‑1 Pathway Inhibitor Scaffold Diversification

Medicinal chemistry teams pursuing HIF‑1 transcription factor inhibitors for hypoxic tumor targeting should source 6‑ethoxy‑2,2‑dimethyl‑2H‑chromene as a key synthetic intermediate for scaffold diversification. The SAR study by Mun et al. (2012) established that the 2,2‑dimethyl‑2H‑chromene core with a functionalizable 6‑position is essential for HIF‑1 pathway inhibition, and that modifications at this position critically modulate transcriptional inhibitory potency . The 6‑ethoxy variant offers altered physicochemical properties compared to the 6‑hydroxy or 6‑methoxy analogs that may improve the aqueous solubility and formulation characteristics of the final arylsulfonamide derivatives—an explicit need identified in the lead optimization studies, where the parent compound exhibited poor solubility (<15 µg·mL⁻¹ at pH 7.4) . The compound can be elaborated via the 6‑ethoxy‑bearing chromene scaffold into focused libraries of N‑[(2,2‑dimethyl‑2H‑chromen‑6‑yl)methyl]‑arylsulfonamides with diverse substitution patterns.

Antifungal Natural Product Analog Development: Regioisomeric Selectivity Profiling

Academic and industrial laboratories investigating botanical fungicide alternatives should incorporate 6‑ethoxy‑2,2‑dimethyl‑2H‑chromene into screening panels alongside Precocene I, II, and III to map the complete antifungal regioisomeric selectivity landscape of mono‑ and di‑alkoxy chromenes. The 2022 fungicidal activity study demonstrated up to 7‑fold potency differences between regioisomeric chromenes against Rhizoctonia solani (EC₅₀: 4.94 µg·mL⁻¹ for Precocene II vs. 35.30 µg·mL⁻¹ for its regioisomer 7a) . The 6‑mono‑ethoxy analog fills a critical gap in this SAR matrix, as it is the only commercially available chromene with a single ethoxy group at the 6‑position. Its inclusion enables a complete structure–activity analysis of the effects of alkoxy identity (methoxy vs. ethoxy) at a single position, independent of disubstitution effects, which is essential for rational design of optimized agricultural fungicides with reduced environmental impact .

Chemical Biology Tool Compound: Potassium Channel Modulator Probe Development

Chemical biology groups studying potassium channel modulation by chromene derivatives should consider 6‑ethoxy‑2,2‑dimethyl‑2H‑chromene as a starting scaffold for probe development. The 2,2‑dimethyl‑2H‑chromene core is a recognized privileged structure in potassium channel opener pharmacophores, exemplified by natural products such as rottlerin (a hERG potassium channel activator) and several synthetic benzopyran‑based KATP channel openers . The 6‑ethoxy substituent provides a defined functional handle for further elaboration at positions 5, 7, or 8 via electrophilic aromatic substitution or directed metalation, enabling the modular construction of focused compound libraries for potassium channel subtype selectivity profiling. The distinct electron‑donating properties of the ethoxy group (Hammett σp⁺ = −0.81) compared to a methoxy group (σp⁺ = −0.78) may subtly influence the electron density of the chromene ring and thus modulate binding affinity to potassium channel subtypes, a hypothesis testable only with the 6‑ethoxy analog .

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